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molecular formula CH7NO3S B1599841 Ammonium methanesulfonate CAS No. 22515-76-0

Ammonium methanesulfonate

Cat. No. B1599841
M. Wt: 113.14 g/mol
InChI Key: QHYIGPGWXQQZSA-UHFFFAOYSA-N
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Patent
US08728253B2

Procedure details

WO 00/31027 discloses a process for oxidizing dimethyl disulfide with nitric acid to MSA, the oxides of nitrogen which are formed being reacted with O2 to give nitric acid again and this being recycled to the process. CN1 810 780 A discloses a process in which ammonium sulfite and/or ammonium hydrogen sulfite is reacted with dimethyl sulfate to give ammonium methanesulfonate and ammonium sulfate. The ammonium sulfate can be precipitated with Ca2+ as CaSO4. MSA can be liberated from the remaining Ca(CH3SO3)2 with sulfuric acid and can be worked up, once again CaSO4 being precipitated. EP 906 904 A2 discloses a process in which sodium sulfite is reacted with dimethyl sulfate. MSA can be liberated from the resulting mixture after acidification with concentrated sulfuric acid. The three last mentioned processes have the advantage that the MSA obtained is virtually free of chlorine compounds.
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium hydrogen sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium methanesulfonate
Name
ammonium sulfate

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[NH4+:5].[NH4+].S([O-])(O)=O.[NH4+].[S:12]([O:17]C)([O:15][CH3:16])(=[O:14])=[O:13]>>[CH3:16][S:1]([O-:4])(=[O:3])=[O:2].[NH4+:5].[S:12]([O-:17])([O-:15])(=[O:14])=[O:13].[NH4+:5].[NH4+:5] |f:0.1.2,3.4,6.7,8.9.10|

Inputs

Step One
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]
Name
ammonium hydrogen sulfite
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
ammonium methanesulfonate
Type
product
Smiles
CS(=O)(=O)[O-].[NH4+]
Name
ammonium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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